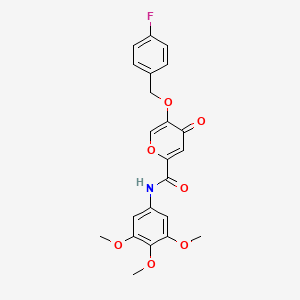

5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO7/c1-27-17-8-15(9-18(28-2)21(17)29-3)24-22(26)19-10-16(25)20(12-31-19)30-11-13-4-6-14(23)7-5-13/h4-10,12H,11H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHJUHCDLUZNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide typically involves multiple steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Fluorobenzyl Group: This step involves the reaction of the pyran ring with a fluorobenzyl halide under basic conditions.

Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the intermediate with a trimethoxyphenyl amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions can occur at the carbonyl group in the pyran ring.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the methoxy groups.

Reduction: Reduced derivatives of the carbonyl group.

Substitution: Substituted derivatives at the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the fluorobenzyl and trimethoxyphenyl groups suggests it could interact with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors.

Industry

In the industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The fluorobenzyl and trimethoxyphenyl groups may play a role in binding to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyran-2-carboxamide Analogs

5-(Benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide

- Structural Difference : Lacks the 4-fluorine atom on the benzyloxy group.

- Increased susceptibility to oxidative metabolism due to the absence of fluorine.

5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide

- Structural Difference : Replaces the 3,4,5-trimethoxyphenyl group with a 3-phenylpropyl chain.

Chromene and Pyrrole-Based Analogs

3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

- Structural Difference : Chromene core replaces pyran, with a methoxyphenyl group at the 2-position.

- Inferred Impact :

- Chromene’s planar structure may enhance DNA intercalation or topoisomerase inhibition.

- Additional methoxy groups could improve solubility compared to the trimethoxyphenyl-pyran analog.

5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N,4-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxamide

- Structural Difference : Pyrrole ring with a tetrahydro-2H-pyran substituent.

- Inferred Impact: Increased steric bulk may limit bioavailability.

Trimethoxyphenyl-Containing Compounds in Oncology

Several compounds in (e.g., N~4~-methyl-N~4~-(3-methyl-1H-indazol-6-yl)-N~2~-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine) share the 3,4,5-trimethoxyphenyl group, a hallmark of anti-mitotic agents like combretastatin analogs . These compounds often inhibit tubulin polymerization or target kinase domains.

Biological Activity

The compound 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is a member of the pyran class of compounds, which have shown potential in various biological activities due to their diverse structural properties. This article explores the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C20H23F N2O7

- Molecular Weight : 422.404 g/mol

- SMILES Notation :

COC(CN1C=C(C(=O)NCc2ccc(F)cc2)C(=O)C(=C1C(=O)OC)OC)OC

This compound features a complex structure that includes a fluorobenzyl group and multiple methoxy substitutions, which may influence its biological interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related furochromones demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that our compound may possess similar antioxidant capabilities .

2. Enzyme Inhibition Studies

The compound has been evaluated for its potential as an inhibitor of various enzymes involved in disease processes:

- Cholinesterases : Inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were observed, with IC50 values indicating moderate potency. For example, related compounds showed IC50 values ranging from 10.4 μM to 24.3 μM against AChE .

- Lipoxygenases : The compound's structure suggests it may inhibit lipoxygenases (LOX), which are implicated in inflammatory processes. Compounds with similar structures have shown dual inhibitory effects against LOX-5 and LOX-15 .

3. Anti-Cancer Activity

Preliminary studies suggest that derivatives of pyran compounds can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest . Further research is needed to determine the specific effects of the target compound on cancer cells.

Case Study 1: Inhibition of Cholinesterases

In a study evaluating the activity of various furochromone derivatives, it was found that modifications in the phenyl ring significantly affected enzyme inhibition. The presence of electron-withdrawing groups like fluorine enhanced inhibitory activity against AChE and BChE compared to their non-substituted counterparts .

Case Study 2: Antioxidant Mechanisms

Another study focused on the antioxidant properties of related compounds showed that they effectively reduced oxidative stress markers in vitro. This suggests that our target compound could similarly mitigate oxidative damage in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.